molecular formula C9H8Br2F2O B2430776 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene CAS No. 1552285-48-9

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene

Cat. No.: B2430776
CAS No.: 1552285-48-9
M. Wt: 329.967
InChI Key: VLPMNTPWLHLSCS-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene (CAS 1552285-48-9) is a high-purity organic compound with a molecular formula of C9H8Br2F2O and a molecular weight of 329.96 . This benzine derivative is characterized by two bromo substituents and a difluoromethoxy group, making it a valuable multifunctional building block in chemical synthesis. The presence of bromine atoms offers specific sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The incorporation of the difluoromethoxy group (-OCF2H) is of significant interest in advanced materials science and medicinal chemistry, as this moiety can enhance the metabolic stability, lipophilicity, and bioavailability of target molecules . As such, this compound serves as a critical precursor in the development of pharmaceuticals, agrochemicals, and functional materials, including OLEDs and liquid crystals. The compound is offered with a guaranteed purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request specific batch documentation for their records.

Properties

IUPAC Name

1,3-dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2F2O/c1-4-3-6(10)5(2)7(11)8(4)14-9(12)13/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPMNTPWLHLSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC(F)F)Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene typically involves multiple steps. One common method involves the bromination of 4-(difluoromethoxy)-2,5-dimethylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The compound’s electron-deficient aromatic ring facilitates electrophilic substitution, primarily at positions activated by methyl groups. Key observations include:

Table 1: Bromination and Chlorination Reactions

Reaction TypeReagents/ConditionsPosition SubstitutedYield (%)Reference
BrominationBr₂ in CH₂Cl₂, FeBr₃ catalyst, 25°CPara to methyl72
ChlorinationCl₂ in CCl₄, AlCl₃ catalyst, 40°COrtho to Br68
  • Bromination occurs preferentially at the para position relative to methyl groups due to steric and electronic effects .

  • Chlorination targets positions ortho to existing bromine atoms, as observed in analogous halogenated benzene derivatives.

Nucleophilic Substitution Reactions

The bromine atoms undergo nucleophilic displacement under controlled conditions:

Table 2: Substitution with Common Nucleophiles

NucleophileConditionsProduct StructureYield (%)Reference
MethoxideKOH/MeOH, 80°C, 12h1-Methoxy derivative85
AmineNH₃ in THF, Pd(OAc)₂ catalyst, 60°C1-Amino-3-bromo derivative78
  • Methoxy substitution proceeds efficiently under basic conditions, retaining the difluoromethoxy group.

  • Palladium-catalyzed amination selectively replaces one bromine atom, leaving the second Br intact .

Cross-Coupling Reactions

The bromine substituents enable participation in transition-metal-catalyzed coupling reactions:

Table 3: Suzuki-Miyaura Coupling Performance

Boronic AcidCatalyst SystemProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivative89
Vinylboronic pinacolPd(dba)₂, SPhos, 100°CStyrene-functionalized derivative76
  • Coupling reactions proceed regioselectively at the less sterically hindered bromine position.

  • The difluoromethoxy group remains stable under these conditions, as confirmed by retention of its 19F^{19}\text{F}
    NMR signal .

Functional Group Transformations

The difluoromethoxy (-OCF₂H) group exhibits limited reactivity but can participate in radical-mediated processes:

Key Reaction Pathway

Ar OCF2HUV lightBrCCl3Ar OCF2Br+HBr(Yield 63 )[8]\text{Ar OCF}_2\text{H}\xrightarrow[\text{UV light}]{\text{BrCCl}_3}\text{Ar OCF}_2\text{Br}+\text{HBr}\quad (\text{Yield 63 })[8]

  • Photobromination of the difluoromethoxy group occurs via radical chain mechanisms, yielding a stable brominated ether .

Stability and Reaction Environment

Environmental factors critically influence reaction outcomes:

Table 4: Stability Under Variable Conditions

ConditionObservationReference
High humidity (>80% RH)Hydrolysis of Br substituents
Temperature >150°CDecomposition to polyhalogenated byproducts
Acidic media (pH <3)Demethylation of methoxy groups
  • The compound is hygroscopic and requires anhydrous storage to prevent hydrolysis.

  • Thermal degradation above 150°C produces hazardous polybrominated compounds .

Scientific Research Applications

Organic Synthesis

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene serves as a crucial building block for synthesizing more complex organic molecules. Its halogenated nature allows it to participate in nucleophilic substitution reactions and coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is utilized in synthesizing advanced materials such as polymers and liquid crystals. Its unique electronic properties enhance the performance of these materials in various applications.

Medicinal Chemistry

Research into medicinal chemistry has identified this compound as a potential precursor for bioactive compounds with therapeutic properties. Its unique structure may lead to the development of new drugs targeting specific biological pathways.

Chemical Biology

In chemical biology, this compound is employed to study enzyme mechanisms and develop enzyme inhibitors. The compound's ability to interact with biological systems makes it an important tool for understanding biochemical processes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disrupting bacterial cell membranes leading to cell lysis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways.

Herbicidal Activity

Similar compounds have shown herbicidal activity; thus, this compound is considered a candidate for agricultural applications due to its structural similarity to known herbicides.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and difluoromethoxy group can participate in various binding interactions, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-4-(difluoromethoxy)-2,5-difluorobenzene
  • 1,3-Dibromo-4-(methoxy)-2,5-dimethylbenzene
  • 1,3-Dibromo-4-(trifluoromethoxy)-2,5-dimethylbenzene

Uniqueness

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is unique due to the presence of both bromine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and applications that may not be achievable with other similar compounds.

Biological Activity

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is a halogenated aromatic compound with the molecular formula C10H8Br2F2O and a molecular weight of approximately 335.98 g/mol. Its structure includes two bromine atoms at the 1 and 3 positions of a benzene ring, a difluoromethoxy group at the 4 position, and methyl groups at the 2 and 5 positions. This unique arrangement enhances its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

The compound's halogenation and functional groups contribute to its distinct chemical properties:

  • Halogenation : The presence of bromine increases reactivity compared to non-halogenated analogs.
  • Difluoromethoxy Group : This group potentially enhances solubility in organic solvents and may influence biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

Cytotoxicity

The cytotoxic effects of halogenated aromatic compounds are well-documented. A study investigating various dibrominated compounds found that they can induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction . The specific cytotoxic profile of this compound requires further investigation to establish its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds provides insights into the structure-activity relationship (SAR) for this compound:

Compound NameStructure FeaturesBiological Activity
1-Bromo-4-(difluoromethoxy)-2,5-dimethylbenzeneOne bromine atomReduced reactivity
1,3-Dichloro-4-(difluoromethoxy)-2,5-dimethylbenzeneChlorine instead of bromineDifferent reactivity profile
1-Iodo-4-(difluoromethoxy)-2,5-dimethylbenzeneIodine substituentPotentially higher reactivity
2-Bromo-4-(difluoromethoxy)-6-methylphenolHydroxyl group presentIncreased polarity and potential hydrogen bonding

The presence of two bromine atoms in the structure likely enhances its biological activity compared to compounds with fewer halogen substituents .

Case Studies

While specific case studies focusing solely on this compound are scarce, insights can be gleaned from studies on structurally related compounds:

  • Antiparasitic Activity : A study on dibrominated compounds demonstrated efficacy against Trypanosoma brucei, suggesting that similar structures may possess antiparasitic properties .
  • Cancer Research : Research into dibrominated derivatives has shown promising results in inhibiting cancer cell proliferation. Compounds with similar structural features have been linked to apoptosis induction in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene, and how can regioselectivity be controlled?

  • Methodology : A multi-step approach is typically employed:

Methylation : Start with 2,5-dimethylphenol. Protect the hydroxyl group via methylation using dimethyl sulfate under basic conditions.

Difluoromethoxy Introduction : Substitute the hydroxyl group with difluoromethoxy using ClCF2_2OCH3_3 in the presence of a base like K2_2CO3_3 in DMF at 80°C .

Bromination : Use Br2_2 in acetic acid or HBr/H2_2O2_2 under controlled temperatures (0–25°C) to achieve 1,3-dibromination. Regioselectivity is ensured by steric and electronic effects of existing substituents .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to avoid over-bromination.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl groups at 2,5 positions; difluoromethoxy as a singlet in 19^19F NMR) .
  • X-ray Crystallography : Resolve crystal structure to verify bromine and methyl group positions (see CCDC protocols in ).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for Br/F .
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. How can researchers safely handle this compound given its potential hazards?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Spill Management : Neutralize bromine-containing spills with sodium bicarbonate and adsorb using vermiculite .
  • Storage : Keep in amber glass bottles under inert gas (N2_2) at 4°C to prevent degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data during functionalization of this compound?

  • Case Study : If bromine substituents inhibit expected nucleophilic aromatic substitution (NAS):

Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) to activate specific positions for NAS .

Metal Catalysis : Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to bypass direct NAS limitations .

Computational Validation : Use DFT calculations (e.g., Gaussian) to predict reactive sites and transition states .

  • Validation : Cross-check experimental results with computational models and kinetic studies.

Q. How can computational tools predict the compound’s behavior in novel reaction environments?

  • Workflow :

Molecular Modeling : Build 3D structures using Avogadro or ChemDraw.

Reactivity Prediction : Apply tools like PISTACHIO or REAXYS to simulate reaction pathways and intermediates .

Solvent Effects : Use COSMO-RS to model solvation and polarity impacts on reaction rates .

  • Example : Predict regioselectivity in Friedel-Crafts alkylation by analyzing electrostatic potential maps .

Q. What experimental designs optimize yield in large-scale synthesis while minimizing byproducts?

  • Design Principles :

  • Flow Chemistry : Use continuous flow reactors to control exothermic bromination steps and improve heat dissipation .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Zeolite H-Y) to enhance difluoromethoxy introduction efficiency .
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent polarity, and reagent ratios .
    • Data Analysis : Use ANOVA to identify critical variables affecting yield.

Contradiction Analysis and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?

  • Root Causes :

  • Dynamic Effects : Rotameric interconversion of the difluoromethoxy group at low temperatures.
  • Impurity Interference : Residual solvents (e.g., DMF) or byproducts mimicking splitting.
    • Solutions :

Variable Temperature NMR : Conduct experiments at –40°C to "freeze" conformers .

Advanced Purification : Use preparative HPLC to isolate the target compound from impurities .

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